molecular formula C19H21F17O B7768701 11-(Perfluoro-n-octyl)undec-10-en-1-ol CAS No. 135131-50-9

11-(Perfluoro-n-octyl)undec-10-en-1-ol

Cat. No.: B7768701
CAS No.: 135131-50-9
M. Wt: 588.3 g/mol
InChI Key: MUCVGEGAZDOIDJ-CSKARUKUSA-N
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Description

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated alcohol with the molecular formula C19H21F17O and a molecular weight of 588.34 g/mol . This compound is characterized by its long perfluorinated chain, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol typically involves the reaction of perfluoro-n-octyl iodide with undec-10-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

11-(Perfluoro-n-octyl)undec-10-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(Perfluoro-n-octyl)undec-10-en-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds. The perfluorinated chain provides stability and resistance to degradation, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Perfluoro-n-octyl)undec-10-en-1-ol is unique due to its combination of a long perfluorinated chain and an unsaturated alcohol moiety. This structure imparts distinct chemical properties, such as high thermal stability, resistance to chemical degradation, and the ability to interact with both hydrophobic and hydrophilic environments .

Properties

IUPAC Name

(E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCVGEGAZDOIDJ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896694
Record name (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135131-50-9, 15364-19-9
Record name (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Nonadecen-1-ol, 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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